20-Carboxyleukotriene B4

Catalog No.
S627046
CAS No.
80434-82-8
M.F
C20H30O6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Carboxyleukotriene B4

CAS Number

80434-82-8

Product Name

20-Carboxyleukotriene B4

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1

InChI Key

SXWGPVJGNOLNHT-VFLUTPEKSA-N

SMILES

Array

Synonyms

20-carboxy-leukotriene B4, 20-carboxyleukotriene B4, 20-COOH LTB4, 5(S),12(R)-dihydroxy-20-carboxy-6,8,10,14-eicosatetraenoic acid

Canonical SMILES

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Isomeric SMILES

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

The exact mass of the compound 20-Carboxy-leukotriene B4 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Hydroxyeicosatetraenoic Acids - Supplementary Records. It belongs to the ontological category of leukotriene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]. However, this does not mean our product can be used or applied in the same or a similar way.

20-Carboxyleukotriene B4 (20-COOH-LTB4, CAS: 80434-82-8) is the terminal omega-oxidation metabolite of the potent pro-inflammatory lipid mediator Leukotriene B4 (LTB4). Generated in vivo through the sequential action of CYP4F enzymes and aldehyde dehydrogenase, it represents the physiological deactivation state of LTB4 [1]. In procurement and industrial research, 20-COOH-LTB4 is primarily sourced as a high-purity analytical standard for targeted lipidomics, metabolic clearance tracking, and immunoassay validation. Unlike its highly active precursors, this compound is utilized to quantify the resolution phase of inflammation and to calibrate precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows .

Generic substitution of 20-COOH-LTB4 with its parent compound (LTB4) or its immediate metabolic precursor (20-hydroxy-LTB4) fundamentally compromises both pharmacological assays and analytical workflows[1]. While 20-hydroxy-LTB4 retains potent binding affinity for the BLT1 receptor, 20-COOH-LTB4 is functionally inactive, making it the only suitable biomarker for complete LTB4 deactivation [2]. Furthermore, in targeted lipidomics and immunoassay development, the structural conversion of the terminal methyl group to a carboxylic acid alters the mass-to-charge ratio (m/z) and significantly reduces antibody cross-reactivity . Consequently, buyers must procure the exact 20-COOH-LTB4 standard to prevent false-positive signal amplification and to accurately calibrate multiple reaction monitoring (MRM) transitions in metabolic tracking [1].

BLT1 Receptor Binding Affinity

In receptor binding assays, 20-COOH-LTB4 demonstrates a profound loss of affinity for the BLT1 receptor compared to its precursors. While LTB4 and 20-hydroxy-LTB4 exhibit Ki values of 0.7 nM and 0.54 nM respectively, 20-COOH-LTB4 has a Ki exceeding 1,000 nM [1].

Evidence DimensionBLT1 Receptor Ki (Inhibition Constant)
Target Compound DataKi > 1,000 nM
Comparator Or Baseline20-hydroxy-LTB4 (Ki = 0.54 nM) and LTB4 (Ki = 0.7 nM)
Quantified Difference>1,000-fold reduction in BLT1 receptor affinity.
ConditionsRadioligand binding assay on BLT1-expressing membranes

Essential for buyers requiring a structurally related but functionally inactive negative control for BLT1 receptor pharmacology.

Functional Neutrophil Degranulation Activity

The terminal oxidation to a carboxylic acid effectively neutralizes the pro-inflammatory capacity of the molecule. 20-COOH-LTB4 exhibits only approximately 2.6% of the biological activity of LTB4 in inducing polymorphonuclear leukocyte (PMNL) degranulation .

Evidence DimensionRelative PMNL degranulation activity
Target Compound Data~2.6% activity
Comparator Or BaselineLTB4 (100% baseline activity)
Quantified Difference97.4% reduction in degranulation capacity.
ConditionsHuman neutrophil degranulation assay

Validates the compound's utility as an inactive metabolic endpoint rather than a pro-inflammatory mediator in cellular assays.

Analytical Cross-Reactivity in LTB4 Immunoassays

For analytical assay development, 20-COOH-LTB4 provides minimal interference in standard LTB4 quantification. In competitive LTB4 ELISA formats, 20-COOH-LTB4 demonstrates a highly restricted cross-reactivity of only 1.7% to 2.3% compared to the primary target .

Evidence DimensionAntibody cross-reactivity
Target Compound Data1.7% - 2.3% cross-reactivity
Comparator Or BaselineLTB4 (100% primary reactivity)
Quantified Difference<2.5% assay interference.
ConditionsCompetitive LTB4 Enzyme-Linked Immunosorbent Assay (ELISA)

Ensures assay developers that the presence of this terminal metabolite will not significantly skew the quantification of active LTB4 in biological samples.

LC-MS/MS Mass Transition Distinctness

In targeted lipidomics, 20-COOH-LTB4 is distinguished from its precursor by a specific mass shift. Operating in negative electrospray ionization mode, 20-COOH-LTB4 yields a precursor ion of m/z 365.2 [M-H]-, clearly separating it from 20-hydroxy-LTB4 (m/z 351.2)[1].

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z)
Target Compound Datam/z 365.2 [M-H]-
Comparator Or Baseline20-hydroxy-LTB4 (m/z 351.2 [M-H]-)
Quantified Difference14 Da mass shift and distinct chromatographic retention time.
ConditionsLC-ESI(-)-MS/MS lipidomics workflow

Dictates that targeted lipidomics workflows must procure this specific standard to accurately calibrate MRM transitions for metabolic clearance tracking.

Targeted Lipidomics and LC-MS/MS Calibration

Utilizing its distinct mass transition (m/z 365.2) and unique retention time to accurately quantify the terminal clearance of LTB4 in biological matrices, ensuring high-fidelity metabolic tracking[1].

LTB4 Immunoassay Validation

Employing the compound to test and document antibody specificity, leveraging its low cross-reactivity (<2.5%) to prove that diagnostic or research ELISAs do not falsely amplify signals from inactive metabolites.

CYP4F and Aldehyde Dehydrogenase Activity Assays

Sourcing the compound as a definitive reference standard to measure the enzymatic conversion of 20-OH-LTB4 to its terminal carboxylic acid state, facilitating drug metabolism and pharmacokinetic (DMPK) studies [2].

Receptor Pharmacology Negative Controls

Using the compound as a structurally homologous but functionally inactive baseline (Ki > 1,000 nM) in BLT1 and BLT2 receptor binding studies to validate the specificity of novel leukotriene antagonists [3].

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

366.20423867 Da

Monoisotopic Mass

366.20423867 Da

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

80434-82-8

Wikipedia

20-hydroxy-20-oxoleukotriene B4

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]

Dates

Last modified: 08-15-2023
1.Hansson, G.,Lindgren, J.Å.,Dahlén, S.E., et al. Identification and biological activity of novel w -oxidized metabolites of leukotriene B4 from human leukocytes. FEBS Letters 130, 107-112 (1981).

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